molecular formula C18H11NO3S2 B2474288 N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 902012-33-3

N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B2474288
CAS No.: 902012-33-3
M. Wt: 353.41
InChI Key: PPWCWLXVIZTZOS-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of thiophene, thiochromene, and furan moietiesThiophene and its derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with thiochromene intermediates, followed by the introduction of the furan-2-carboxamide group. Key steps may involve:

    Formation of Thiochromene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation with Thiophene Derivatives: Using reagents like phosphorus pentasulfide (P4S10) to facilitate the formation of the thiophene ring.

    Introduction of Furan-2-carboxamide: This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the furan-2-carboxamide group to the thiochromene-thiophene core.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), iodine (I2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Properties

IUPAC Name

N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S2/c20-16-11-5-1-2-7-13(11)24-18(15(16)14-8-4-10-23-14)19-17(21)12-6-3-9-22-12/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWCWLXVIZTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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